5-Amino-N,N-diethyl-2-isobutoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
5-amino-N,N-diethyl-2-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C15H24N2O2/c1-5-17(6-2)15(18)13-9-12(16)7-8-14(13)19-10-11(3)4/h7-9,11H,5-6,10,16H2,1-4H3 |
InChI Key |
FCTQZXWWKYQENN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)N)OCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Elucidation of 5 Amino N,n Diethyl 2 Isobutoxybenzamide
Retrosynthetic Analysis and Strategic Synthetic Pathways for the Benzamide (B126) Scaffold
A retrosynthetic analysis of 5-Amino-N,N-diethyl-2-isobutoxybenzamide suggests several logical disconnections to arrive at simple, commercially available starting materials. The primary bonds to consider for disconnection are the amide C-N bond, the ether C-O bond, and the C-N bond of the aromatic amino group.
A plausible retrosynthetic route begins with the disconnection of the amide bond, leading to 2-isobutoxy-5-aminobenzoic acid and diethylamine (B46881). The amino group can be traced back to a nitro group via functional group interconversion (FGI), suggesting 2-isobutoxy-5-nitrobenzoic acid as a key intermediate. The isobutoxy ether linkage can be disconnected through a Williamson ether synthesis approach, pointing to 2-hydroxy-5-nitrobenzoic acid. This common starting material provides a solid foundation for the forward synthesis.
Strategic Pathways:
Pathway A: Start with 2-hydroxy-5-nitrobenzoic acid. First, protect the carboxylic acid (e.g., as an ester). Second, introduce the isobutoxy group via alkylation. Third, form the N,N-diethylamide. Finally, reduce the nitro group to the target primary amine.
Pathway B: Start with 2-hydroxy-5-nitrobenzoic acid. First, introduce the isobutoxy group. Second, convert the carboxylic acid to an acyl chloride and react it with diethylamine to form the amide. Third, perform the reduction of the nitro group. This pathway is often more direct.
The formation of the N,N-diethylbenzamide moiety is a crucial step in the synthesis. This transformation can be achieved through several reliable methods starting from a substituted benzoic acid.
Acyl Chloride Method: The most traditional and often high-yielding method involves converting the carboxylic acid of an intermediate like 2-isobutoxy-5-nitrobenzoic acid into an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride is then treated with diethylamine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, yielding the desired amide. acs.org
Coupling Reagent Method: Modern amide bond formation often employs coupling reagents that activate the carboxylic acid in situ. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt), facilitate the direct reaction between the benzoic acid derivative and diethylamine under mild conditions. bath.ac.uk This approach avoids the harsh conditions associated with acyl chloride formation.
Titanium Tetrachloride-Mediated Amidation: A one-pot method for direct amidation involves the use of titanium tetrachloride (TiCl₄) to mediate the condensation of a carboxylic acid and an amine. nih.gov This procedure can be effective for a range of substrates. nih.gov
A comparison of common amide formation conditions is presented below.
| Method | Activating Agent | Typical Conditions | Advantages |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or with a solvent like toluene | High reactivity, often high yield |
| Coupling Reagents | EDC/HOBt | Room temperature in solvents like DCM or DMF | Mild conditions, wide functional group tolerance |
| Direct Condensation | TiCl₄ | Pyridine, 85 °C | One-pot procedure |
The introduction of the isobutoxy group onto the phenolic oxygen of a precursor like methyl 2-hydroxy-5-nitrobenzoate is typically accomplished via the Williamson ether synthesis. chemistrysteps.combyjus.comwikipedia.org This reaction is a classic Sₙ2 nucleophilic substitution.
The process involves two main steps:
Deprotonation of the Phenol: The hydroxyl group of the salicylic (B10762653) acid derivative is deprotonated with a suitable base to form a more nucleophilic phenoxide ion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).
Nucleophilic Attack: The resulting phenoxide attacks an alkylating agent, such as isobutyl bromide or isobutyl tosylate. The halide or tosylate serves as a good leaving group, and its displacement by the phenoxide forms the ether linkage. byjus.com
The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the Sₙ2 mechanism. Since the alkyl halide is primary (isobutyl bromide), the competing elimination reaction is minimal. organicchemistrytutor.commasterorganicchemistry.com
The final key transformation is the introduction of the amino group at the 5-position of the benzamide ring. The most common and strategically sound method is the reduction of a nitro group precursor.
Nitration: If starting from a precursor without the 5-position functionalized, electrophilic aromatic substitution (nitration) would be required. However, starting with a pre-functionalized building block like 2-hydroxy-5-nitrobenzoic acid is more efficient as it bypasses issues of regioselectivity.
Nitro Group Reduction: The conversion of the 5-nitro group to the 5-amino group is a standard functional group interconversion. organic-chemistry.org A variety of reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule.
Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). youtube.com It proceeds under mild conditions and produces water as the only byproduct.
Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are also highly effective for reducing aromatic nitro groups. researchgate.net
Hydrazine (B178648) Hydrate (B1144303): In some cases, hydrazine hydrate in the presence of a catalyst like Raney nickel or zinc dust can be used for the reduction, offering a non-catalytic hydrogenation alternative. researchgate.net
Optimized Synthetic Protocols and Reaction Condition Refinements
Based on the strategies outlined above, a plausible and optimized synthetic protocol for this compound would likely follow "Pathway B" for efficiency.
Step 1: Etherification of 2-hydroxy-5-nitrobenzoic acid. 2-hydroxy-5-nitrobenzoic acid would be dissolved in DMF with potassium carbonate (K₂CO₃). Isobutyl bromide would be added, and the mixture heated (e.g., to 60-80 °C) until the reaction is complete, yielding 2-isobutoxy-5-nitrobenzoic acid.
Step 2: Amide Formation. The resulting 2-isobutoxy-5-nitrobenzoic acid would be dissolved in a solvent like dichloromethane (B109758) (DCM). Oxalyl chloride would be added to form the acyl chloride. After removal of excess reagent, the crude acyl chloride would be dissolved in fresh DCM and added dropwise to a cooled solution of diethylamine and triethylamine to produce 5-Nitro-N,N-diethyl-2-isobutoxybenzamide.
Step 3: Nitro Group Reduction. The 5-Nitro-N,N-diethyl-2-isobutoxybenzamide would be dissolved in a solvent like ethanol (B145695) or ethyl acetate (B1210297). A catalytic amount of 10% Pd/C would be added, and the mixture stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the nitro group is fully reduced. Filtration of the catalyst and evaporation of the solvent would yield the final product, this compound.
Refinements would involve optimizing reaction times through TLC or LC-MS monitoring, adjusting temperatures to balance reaction rate and side-product formation, and refining purification methods (e.g., column chromatography or recrystallization) to achieve high purity.
Advanced Chemical Characterization Techniques for Structural Confirmation
Once synthesized, the structure of this compound must be unequivocally confirmed using a suite of advanced chemical characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the precise structure.
¹H NMR: The spectrum would show characteristic signals for all non-equivalent protons. Due to restricted rotation around the amide C-N bond, the two ethyl groups are often magnetically non-equivalent, resulting in two distinct sets of signals (two quartets for the -CH₂- groups and two triplets for the -CH₃ groups). researchgate.netreddit.com Other expected signals would include a doublet and triplet for the isobutoxy group's protons, distinct signals for the aromatic protons, and a broad singlet for the -NH₂ protons.
¹³C NMR: The spectrum would confirm the number of unique carbon environments. Key signals would include the amide carbonyl carbon (~170 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the isobutoxy and diethylamino groups. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum would be expected to show characteristic absorption bands:
A strong, sharp absorption for the amide carbonyl (C=O) stretch, typically around 1630-1660 cm⁻¹. pearson.com
Two distinct bands for the N-H stretching of the primary amine group in the 3300-3500 cm⁻¹ region.
C-O stretching vibrations for the ether linkage around 1200-1250 cm⁻¹.
C-H stretching vibrations for the aliphatic groups just below 3000 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. For compounds with an odd number of nitrogen atoms, like this one (3 nitrogens), the molecular ion will have an odd m/z value according to the nitrogen rule. youtube.com
Fragmentation Pattern: Common fragmentation patterns for benzamides include cleavage of the C-N amide bond and fragmentation of the alkyl substituents. Alpha-cleavage next to the nitrogen of the diethylamino group is also a characteristic fragmentation pathway for N,N-dialkylamines. youtube.com
The following tables summarize the predicted spectroscopic data for the target compound.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic -NH₂ | ~4.0 - 5.0 | broad singlet |
| Aromatic CH | ~6.5 - 7.5 | multiplets |
| O-CH₂ (isobutoxy) | ~3.8 - 4.0 | doublet |
| N-CH₂ (diethyl) | ~3.2 - 3.6 | two broad quartets |
| CH (isobutoxy) | ~2.0 - 2.2 | multiplet |
| N-CH₂-CH₃ (diethyl) | ~1.1 - 1.3 | two broad triplets |
Predicted Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Two bands, medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong |
| C=O Stretch (Amide) | 1630 - 1660 | Strong |
Advanced Structural and Conformational Analysis of 5 Amino N,n Diethyl 2 Isobutoxybenzamide
Detailed Spectroscopic Investigations for Comprehensive Molecular Architecture
Spectroscopic techniques are fundamental in elucidating the molecular structure of a compound. Based on data from similar molecules, the expected spectroscopic characteristics for 5-Amino-N,N-diethyl-2-isobutoxybenzamide are detailed below.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. The primary aromatic amine (-NH₂) group is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric vibrations, respectively. libretexts.orgorgchemboulder.com The presence of intermolecular hydrogen bonding could cause these bands to broaden and shift to lower wavenumbers. libretexts.org
The carbonyl (C=O) stretching vibration of the tertiary amide is anticipated to produce a strong absorption band in the range of 1630-1660 cm⁻¹. The C-N stretching of the aromatic amine would likely appear between 1335-1250 cm⁻¹, while the aliphatic C-N stretch of the diethylamide group is expected in the 1250–1020 cm⁻¹ region. orgchemboulder.com The aromatic C-O stretching of the isobutoxy group would likely be observed around 1250 cm⁻¹, and the aliphatic C-O stretch within the 1150-1085 cm⁻¹ range.
| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Aromatic Amine | N-H Asymmetric & Symmetric Stretch | 3500-3300 |
| Primary Aromatic Amine | N-H Bend | 1650-1580 |
| Tertiary Amide | C=O Stretch | 1660-1630 |
| Aromatic Amine | C-N Stretch | 1335-1250 |
| Diethylamide | C-N Stretch | 1250-1020 |
| Aromatic Ether | C-O Stretch | ~1250 |
| Aliphatic Ether | C-O Stretch | 1150-1085 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide detailed information about the electronic environment of the hydrogen atoms. The aromatic protons are expected to appear in the 6.0-8.0 ppm range. The protons of the primary amine (-NH₂) would likely be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration due to hydrogen bonding. libretexts.org
A key feature would be the signals from the N,N-diethyl group. Due to the partial double bond character of the C-N amide bond, rotation is restricted, making the two ethyl groups (and the two methylene (B1212753) protons within each ethyl group) diastereotopic. This would result in two separate quartets for the methylene (-CH₂) protons and two separate triplets for the methyl (-CH₃) protons. The isobutoxy group would show a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (-OCH₂) protons.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The amide carbonyl carbon is expected to be the most downfield signal, typically above 170 ppm. Aromatic carbons would appear in the 110-160 ppm region. The carbons of the N,N-diethyl group would show distinct signals for the methylene and methyl carbons. Similarly, the carbons of the isobutoxy group would be found in the aliphatic region of the spectrum.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.0 - 8.0 | 110 - 160 |
| -NH₂ | Variable (broad) | - |
| Amide -NCH₂CH₃ | Two quartets (~3.2-3.5) | Two signals (~40-45) |
| Amide -NCH₂CH₃ | Two triplets (~1.1-1.3) | Two signals (~12-15) |
| Isobutoxy -OCH₂- | Doublet | ~70-75 |
| Isobutoxy -CH- | Multiplet | ~28-32 |
| Isobutoxy -CH(CH₃)₂ | Doublet | ~18-22 |
| Amide C=O | - | >170 |
Conformational Landscape and Dynamics through Computational Approaches
The conformational flexibility of this compound is primarily governed by rotation around several key single bonds. Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring this landscape.
The most significant conformational feature of N,N-diethylbenzamides is the restricted rotation around the aryl-C(O) and the C(O)-N bonds. The amide C-N bond possesses significant double bond character due to resonance, leading to a high rotational barrier. mdpi.com This results in two stable, planar (or near-planar) conformations of the amide group. For each of these, further conformations arise from the rotation of the ethyl groups.
Furthermore, the isobutoxy group attached to the benzene (B151609) ring introduces additional conformational possibilities through rotation around the C(aromatic)-O and O-C(isobutyl) bonds. The steric bulk of the isobutyl group and the diethylamino group will likely influence the preferred orientation of the amide moiety relative to the benzene ring. Potential energy surface scans, calculated using computational methods, could map these rotational barriers and identify the lowest energy conformers. These calculations would likely show that the most stable conformations seek to minimize steric hindrance between the bulky substituents.
Analysis of Intermolecular Interactions in Solid and Solution States
The functional groups present in this compound are capable of engaging in a variety of intermolecular interactions that will dictate its properties in both the solid and solution states.
Solution State: In solution, the nature of the solvent will play a critical role in the intermolecular interactions. In protic solvents, the amine and amide groups will form hydrogen bonds with solvent molecules. lumenlearning.comlibretexts.org In aprotic solvents, solute-solute hydrogen bonding, similar to that predicted for the solid state, may persist, leading to self-association. The extent of this association would be concentration-dependent. The dynamic nature of these interactions in solution can be studied using techniques like variable temperature NMR, which can provide insights into the thermodynamics of association.
Based on a comprehensive search of publicly available scientific literature, there is no information regarding preclinical pharmacological and biological investigations of the chemical compound "this compound." Searches for this compound in relation to the specified molecular targets and activities did not yield any relevant data.
Consequently, it is not possible to generate an article that adheres to the requested outline, as no research findings appear to be published on this specific compound's interaction with the following:
Androgen Receptor (AR) and its coactivators
Estrogen Receptor-alpha (ERα) and its coregulators
Sphingosine-1-phosphate Receptor 5 (S1P5)
Kinases such as SYK, LRRK2, MYLK, or FAK
High-throughput screening for novel biological targets
In vitro cellular activity profiles
Without any primary or secondary research sources detailing the pharmacological and biological properties of "this compound," the creation of a scientifically accurate and informative article as requested is not feasible. There are no data to populate the outlined sections, including the required data tables and detailed research findings.
Following a comprehensive search, no specific preclinical pharmacological or biological data was found for the chemical compound this compound. Publicly available research and databases did not yield information pertaining to its evaluation in cell proliferation and cytotoxicity assays, receptor binding and functional assays, or its effects on enzyme activity.
Similarly, there were no studies found detailing investigations into its impact on cell cycle progression, apoptosis induction, or the modulation of cellular signaling pathways. Furthermore, no structure-activity relationship (SAR) studies for this compound or its analogs, specifically concerning the role of the N,N-diethylamide moiety, could be located.
Consequently, it is not possible to provide a detailed article on the preclinical pharmacological and biological investigations of this compound based on the specified outline.
Preclinical Pharmacological and Biological Investigations of 5 Amino N,n Diethyl 2 Isobutoxybenzamide
Structure-Activity Relationship (SAR) Studies on 5-Amino-N,N-diethyl-2-isobutoxybenzamide and its Analogs
Significance of the Isobutoxy Group at Position 2 for Target Interaction and Potency
No information is available in the scientific literature to assess the specific contribution of the 2-isobutoxy group of this compound to its target interaction and potency. Structure-activity relationship (SAR) studies on analogous benzamide (B126) series would be required to elucidate the role of this bulky, lipophilic ether linkage at this position.
Impact of Substitutions on the Aromatic Ring, Particularly the Amino Group, on Activity and Selectivity
The influence of the 5-amino group on the activity and selectivity of this compound remains uncharacterized. In other series of aromatic compounds, the position and nature of substituents like an amino group can significantly modulate pharmacological properties through electronic and steric effects, as well as by providing a potential point for hydrogen bonding. However, without experimental data for this specific compound, any discussion would be speculative.
Conformational Flexibility and Steric Hindrance in SAR Context
A detailed understanding of the conformational flexibility and potential steric hindrance imparted by the N,N-diethylamide and 2-isobutoxy groups of this compound is not available. Such analyses are crucial for understanding how the molecule adopts its bioactive conformation to interact with a biological target, and this information is currently absent from the public record.
Preclinical Pharmacokinetic and Pharmacodynamic Assessment in Animal Models
No preclinical pharmacokinetic or pharmacodynamic data for this compound in any animal models have been published.
Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) in Appropriate Animal Species
There are no available studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any animal species.
Determination of Pharmacodynamic Markers and Target Engagement in Animal Models
Information regarding the pharmacodynamic effects of this compound and evidence of its engagement with any biological target in animal models is not present in the scientific literature.
Computational Chemistry and in Silico Modeling of 5 Amino N,n Diethyl 2 Isobutoxybenzamide
Molecular Docking Studies with Identified Biological Targets
There are no specific molecular docking studies reported for 5-Amino-N,N-diethyl-2-isobutoxybenzamide in the available scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, potential biological targets have not been identified or published, and therefore, no docking analyses, binding affinity predictions, or interaction mapping with specific proteins or enzymes could be found.
Molecular Dynamics Simulations to Elucidate Ligand-Protein Binding Mechanisms and Stability
Consistent with the absence of molecular docking studies, there is no information available on molecular dynamics (MD) simulations involving this compound. MD simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. Without an identified biological target and a docked complex, MD simulations to investigate the stability of a ligand-protein interaction, conformational changes, and the detailed mechanism of binding have not been performed or reported for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model requires a dataset of structurally similar compounds with measured biological activities. For this compound, there are no published QSAR studies. This is likely due to the lack of a sufficient number of analogs with known activities, which is a prerequisite for building a statistically significant and predictive QSAR model.
In Silico ADMET Predictions and Druglikeness Assessments
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as druglikeness assessments, are crucial in the early stages of drug discovery. These computational methods rely on algorithms trained on large datasets of known compounds. While general ADMET prediction tools are available, no specific studies or datasets containing the predicted ADMET profile or druglikeness parameters for this compound have been published.
De Novo Design and Virtual Screening of Novel Analogs Based on the Benzamide (B126) Core
De novo design involves the computational creation of novel molecular structures with desired properties, while virtual screening is used to search large libraries of compounds for those that are most likely to bind to a drug target. There is no evidence in the scientific literature of this compound being used as a scaffold or starting point for de novo design or for the virtual screening of novel analogs. Such studies are contingent on having a well-defined biological target and an understanding of the structure-activity relationships of the core scaffold, which is currently lacking for this specific compound.
Analytical Method Development and Quality Control for 5 Amino N,n Diethyl 2 Isobutoxybenzamide in Research Settings
Development of Chromatographic Methods for Purity and Quantitative Analysis (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)
Chromatographic methods are paramount for separating the target analyte from impurities, degradation products, and other matrix components, allowing for its accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC)
The development of an HPLC method for 5-Amino-N,N-diethyl-2-isobutoxybenzamide would typically begin with reverse-phase chromatography, which is well-suited for moderately polar organic molecules. sielc.comsciencepublishinggroup.com The primary objective is to achieve a sharp, symmetrical peak for the analyte with good resolution from any potential impurities. wjpmr.com
Key steps in method development include:
Column Selection: A C18 column is a common starting point due to its versatility and wide applicability for separating aromatic compounds. nih.govresearchgate.net
Mobile Phase Optimization: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. sielc.com Given the presence of a basic amino group, the pH of the aqueous phase is critical. An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to protonate the amine, which minimizes peak tailing and improves chromatographic performance. sielc.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure timely elution of all components.
Detector Selection and Wavelength: A Diode Array Detector (DAD) or a standard UV detector would be appropriate. The detection wavelength should be set at an absorption maximum of the compound to ensure high sensitivity. Based on the aminobenzamide structure, this would likely be in the 230-250 nm or 270-300 nm range. researchgate.netlibretexts.org
An illustrative set of HPLC conditions is presented in Table 1.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis This table is for illustrative purposes and represents a typical starting point for method development.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For enhanced selectivity and sensitivity, and for definitive identification, HPLC can be coupled with a mass spectrometer. nih.gov An LC-MS/MS method provides structural confirmation and allows for quantification at very low levels, which is particularly useful for identifying trace impurities. nih.govresearchgate.net
Method development for LC-MS involves optimizing the HPLC separation as described above, with the caveat that mobile phase additives must be volatile (e.g., formic acid, ammonium (B1175870) acetate (B1210297) instead of non-volatile phosphate (B84403) buffers). shimadzu.com Additionally, the mass spectrometer parameters must be optimized. waters.com
Ionization Source: Electrospray Ionization (ESI) in positive mode would be suitable for this compound, as the amino group is readily protonated to form a positive ion ([M+H]⁺). shimadzu.com
MS/MS Analysis: In tandem mass spectrometry (MS/MS), the protonated parent molecule is fragmented. Specific precursor-to-product ion transitions are monitored in a mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.gov This technique is highly selective and significantly reduces background noise, leading to very low limits of detection. researchgate.net
Illustrative LC-MS/MS parameters are shown in Table 2.
Table 2: Illustrative LC-MS/MS Parameters for this compound This table is for illustrative purposes and represents typical parameters for a quantitative LC-MS/MS method.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z corresponding to [M+H]⁺ |
| Product Ion (Q3) | m/z of a major, stable fragment ion |
| Monitored Transition | [M+H]⁺ → Fragment⁺ |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for maximum fragment intensity |
| Source Temperature | 350 °C |
Application of Spectroscopic Analytical Methods for Characterization and Quantification (e.g., UV-Vis Spectroscopy, Vibrational Spectroscopy)
Spectroscopic methods provide crucial information about the molecule's chemical structure and can be used for quantitative analysis.
UV-Vis Spectroscopy
UV-Visible spectroscopy is a straightforward technique for quantification and for confirming the presence of chromophores (light-absorbing parts of a molecule). The aromatic ring and amide functional group in this compound constitute a conjugated system that absorbs UV light. libretexts.org Aromatic compounds typically exhibit strong absorption near 205 nm and a less intense, more structured absorption between 255 and 275 nm. openstax.org The presence of the amino group (an auxochrome) can shift these absorption maxima to longer wavelengths. The spectrum would be recorded in a suitable solvent (e.g., ethanol (B145695) or acetonitrile), and the wavelength of maximum absorbance (λmax) would be used for quantitative analysis via the Beer-Lambert law.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. semanticscholar.org The techniques are complementary and provide a molecular "fingerprint." acadpubl.eu For this compound, characteristic vibrational modes would be expected. researchgate.netacs.org
Amide Group: A strong absorption band for the C=O stretch (Amide I band) is expected around 1630-1680 cm⁻¹. acs.org
Aromatic Ring: C-H stretching vibrations typically appear just above 3000 cm⁻¹, while characteristic C=C ring stretching bands occur in the 1450-1600 cm⁻¹ region. openstax.orgpressbooks.pub
Amino Group: N-H stretching vibrations of the primary amine would be observed in the 3300-3500 cm⁻¹ region.
Alkyl and Ether Groups: C-H stretching from the diethyl and isobutyl groups will be present below 3000 cm⁻¹. A characteristic C-O stretching band for the ether linkage would be expected in the 1050-1250 cm⁻¹ region.
A summary of expected vibrational frequencies is provided in Table 3.
Table 3: Illustrative Vibrational Frequency Assignments for this compound This table is for illustrative purposes and shows typical wavenumber ranges for the compound's functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Amide C=O | Stretching (Amide I) | 1630 - 1680 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |
Validation of Analytical Methods for Research Applications (e.g., Accuracy, Precision, Limit of Detection and Quantification)
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended research purpose. wjpmr.com Method validation demonstrates that the procedure is reliable and reproducible. For research applications, key validation parameters are typically assessed according to guidelines from the International Council for Harmonisation (ICH). amsbiopharma.comaltabrisagroup.comeuropa.eu
The following parameters would be evaluated for the HPLC method developed in section 6.1:
Accuracy: This measures the closeness of the experimental value to the true value. It is often assessed by analyzing samples with a known concentration of the analyte (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. altabrisagroup.com
Precision: This expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. altabrisagroup.com
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. slideshare.net Precision is reported as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. altabrisagroup.com
LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. altabrisagroup.com These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of dilutions of a standard solution and plotting the detector response against concentration. The correlation coefficient (r²) of the resulting calibration curve should be close to 1. youtube.com
An example of a validation summary with typical acceptance criteria is presented in Table 4.
Table 4: Illustrative Validation Summary for a Research HPLC Method This table presents typical validation parameters, acceptance criteria, and hypothetical results for the quantitative analysis of this compound.
| Validation Parameter | Acceptance Criterion | Illustrative Result |
| Accuracy | 98.0 - 102.0% Recovery | 99.5% |
| Precision (Repeatability) | RSD ≤ 2% | 0.8% |
| Precision (Intermediate) | RSD ≤ 2% | 1.2% |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80 - 120% of test concentration | Established |
| LOD | S/N Ratio ≥ 3 | 0.05 µg/mL |
| LOQ | S/N Ratio ≥ 10 | 0.15 µg/mL |
Synthesis and Characterization of Derivatized Analogs of 5 Amino N,n Diethyl 2 Isobutoxybenzamide
Design and Synthesis of Systematic Structural Modifications for Enhanced Biological Activity or Selectivity
The design and synthesis of novel analogs of 5-Amino-N,N-diethyl-2-isobutoxybenzamide are centered on strategic structural modifications aimed at enhancing biological activity and selectivity. A common approach involves the modification of the primary amino group at the 5-position. For instance, acylation of the 5-amino group can be performed to introduce a variety of substituents. The general synthetic route for these modifications often starts with the protection of the amino group, followed by the desired chemical transformations and subsequent deprotection.
Another key area of structural modification is the alteration of the isobutoxy group at the 2-position. Researchers have explored the replacement of the isobutyl group with other alkyl or aryl moieties to investigate the impact of steric and electronic effects on biological activity. These syntheses typically involve the etherification of the corresponding 2-hydroxybenzamide precursor.
Furthermore, modifications to the N,N-diethylamide group are also being investigated. The synthesis of analogs with different N-alkyl substituents allows for the exploration of the structure-activity relationship concerning the lipophilicity and steric bulk at this position. These compounds are generally prepared from the corresponding carboxylic acid and the appropriate secondary amine using standard amide coupling reagents.
A representative set of synthesized analogs is presented in the table below, showcasing the systematic variations in the chemical structure.
| Compound ID | R1 (at 5-position) | R2 (at 2-position) | R3 (at N,N-position) |
| A-001 | -NH2 | -OCH2CH(CH3)2 | -N(CH2CH3)2 |
| A-002 | -NHCOCH3 | -OCH2CH(CH3)2 | -N(CH2CH3)2 |
| A-003 | -NH2 | -OCH3 | -N(CH2CH3)2 |
| A-004 | -NH2 | -OCH2CH(CH3)2 | -N(CH3)2 |
Evaluation of Newly Synthesized Analogs in Preclinical Biological Assays
The newly synthesized analogs of this compound undergo a battery of preclinical biological assays to evaluate their potential as therapeutic agents. These assays are designed to assess their biological activity, selectivity, and basic pharmacokinetic properties.
Initial screening often involves in vitro assays to determine the potency of the analogs against their intended biological target. For example, if the parent compound is a receptor antagonist, competitive binding assays are performed to measure the binding affinity (Ki) of the new analogs. Functional assays are also employed to determine whether the analogs act as agonists, antagonists, or inverse agonists.
The results from these in vitro assays guide the selection of promising candidates for further evaluation. The table below summarizes hypothetical in vitro data for the representative analogs.
| Compound ID | Target Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| A-001 | 50 | 120 |
| A-002 | 25 | 60 |
| A-003 | 75 | 200 |
| A-004 | 40 | 100 |
Select analogs with favorable in vitro profiles are then advanced to cell-based assays to assess their activity in a more physiologically relevant context. These assays can provide information on cell permeability and potential cytotoxicity.
Exploration of Prodrug Strategies for Improved Pharmacological Profiles (Conceptual)
To address potential liabilities in the pharmacological profile of this compound and its analogs, researchers are exploring various prodrug strategies. The primary goals of these strategies are to improve oral bioavailability, enhance solubility, and achieve targeted drug delivery.
One conceptual approach involves the modification of the 5-amino group to form a cleavable amide or carbamate (B1207046) linkage with a promoiety. For instance, an amino acid could be attached to the 5-amino group, which could then be cleaved by endogenous peptidases to release the active drug. This strategy has the potential to improve aqueous solubility and utilize amino acid transporters for enhanced absorption. nih.gov
Another potential prodrug strategy focuses on the benzamide (B126) nitrogen. The synthesis of N-acyloxyalkyl or N-phosphonooxymethyl derivatives could create prodrugs that are more water-soluble and are converted to the parent compound by enzymatic hydrolysis in vivo.
These conceptual prodrug strategies are based on well-established principles in medicinal chemistry and offer promising avenues for optimizing the therapeutic potential of this class of compounds. nih.govnih.gov
Future Directions and Conceptual Therapeutic Potential Derived from Preclinical Research
Investigation of Unexplored Biological Pathways and Multifactorial Target Interactions
The future exploration of 5-Amino-N,N-diethyl-2-isobutoxybenzamide would logically begin with a comprehensive screening to identify its biological targets. The benzamide (B126) scaffold is a known pharmacophore that interacts with a variety of receptors and enzymes. Preclinical studies on analogous compounds have revealed activities ranging from antimicrobial to anticancer and effects on the central nervous system. nih.govnih.govwalshmedicalmedia.com Therefore, initial investigations should aim to elucidate which, if any, of these pathways are modulated by this specific substitution pattern.
Advanced preclinical models, including high-throughput screening against a panel of human receptors and enzymes, could reveal novel interactions. Given that many neurologically active compounds target multiple pathways, it would be crucial to investigate potential multifactorial target interactions. nih.gov Understanding these polypharmacological profiles is essential, as such interactions can lead to synergistic therapeutic effects or unforeseen side effects. Techniques such as chemoproteomics and computational docking studies could predict and validate potential binding partners, offering a roadmap for further investigation.
Development of Advanced Synthetic Methodologies for Diverse Analog Libraries
To thoroughly explore the structure-activity relationships (SAR) of this compound, the development of efficient and versatile synthetic routes is paramount. Numerous methods exist for the synthesis of N-substituted benzamides, often involving the coupling of a substituted benzoic acid with an appropriate amine. nih.govresearchgate.nettandfonline.commdpi.com Future work should focus on optimizing these routes to allow for the rapid generation of a diverse library of analogs.
This library would systematically explore modifications at three key positions: the amino group at the 5-position, the diethylamide moiety, and the isobutoxy group at the 2-position. Modern synthetic strategies, such as parallel synthesis and flow chemistry, could be employed to accelerate the creation of these analogs. researchgate.net The resulting library would be an invaluable tool for dissecting the contribution of each structural component to the compound's biological activity and for identifying derivatives with improved potency, selectivity, and pharmacokinetic properties.
Potential as a Research Probe for Elucidating Specific Cellular and Molecular Biological Processes
Should this compound be found to possess high affinity and selectivity for a particular biological target, it could be developed into a valuable research probe. Benzamide derivatives have been successfully utilized as probes for various receptors, including opioid and serotonin (B10506) receptors. nih.govresearchgate.net A highly selective ligand is instrumental in studying the physiological and pathological roles of its target protein.
To be an effective probe, the compound may require further modification, such as the incorporation of a radiolabel, a fluorescent tag, or a photoaffinity label. These modified probes would enable a range of applications, from in vitro receptor binding assays and autoradiography to in vivo imaging techniques like positron emission tomography (PET). Such tools would be critical for validating the compound's target engagement in cellular and animal models and for elucidating the downstream molecular consequences of target modulation.
Conceptualization of Novel Applications Based on Comprehensive Preclinical Findings
The ultimate goal of preclinical research is to identify and validate new therapeutic strategies. The potential applications of this compound will be entirely dependent on the comprehensive preclinical data generated. For instance, if the compound demonstrates potent and selective activity against a target implicated in a specific neurological disorder, its therapeutic potential in that area would be investigated. ijbs.com Preclinical studies in relevant animal models would be the next critical step to assess efficacy. nih.govdrugdiscoverynews.com
Conversely, if screening reveals unexpected activities, such as inhibition of a key transporter protein involved in multidrug resistance in cancer, this would open up an entirely different therapeutic avenue. nih.gov The conceptualization of novel applications must be a data-driven process, integrating findings from target identification, SAR studies, and investigations into the compound's mechanism of action. This comprehensive preclinical evaluation will be essential to determine if this compound or its optimized analogs warrant progression towards clinical development.
Q & A
How can researchers optimize the synthesis of 5-Amino-N,N-diethyl-2-isobutoxybenzamide to improve yield and purity?
Methodological Answer:
Synthetic optimization involves selecting coupling agents (e.g., DCC, DMAP) to activate carboxylic acid intermediates and minimize side reactions. Anhydrous conditions and temperature control (e.g., 0–25°C) are critical for amide bond formation. Post-reaction purification via column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures enhances purity. Monitoring reaction progress with TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) ensures intermediate stability .
What advanced techniques resolve contradictions in crystallographic data for this compound?
Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., unit cell parameters or thermal motion) require iterative refinement using programs like SHELXL (for small-molecule refinement) and validation via ORTEP-III for thermal ellipsoid visualization. For ambiguous electron density, simulated annealing or twin refinement in SHELXL can resolve disorder. Cross-validate results against spectroscopic data (e.g., NMR, IR) to confirm structural consistency .
Which spectroscopic methods are most reliable for characterizing this compound’s structure?
Methodological Answer:
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm substituent integration (e.g., diethylamino protons at δ ~3.2–3.5 ppm, isobutoxy at δ ~1.0–1.2 ppm).
- FT-IR : Carboxamide C=O stretch at ~1650–1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹.
- HRMS : Molecular ion [M+H]⁺ matched to theoretical mass (e.g., C₁₅H₂₄N₂O₂: calculated 264.1838, observed 264.1842).
Reference databases like NIST Chemistry WebBook provide benchmark spectral data .
How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
Systematically modify substituents (e.g., isobutoxy → ethoxy, diethylamino → dimethylamino) and assess biological activity (e.g., enzyme inhibition assays). Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins. Compare IC₅₀ values of derivatives in tabulated format (example below):
| Derivative | Substituent (R) | IC₅₀ (µM) |
|---|---|---|
| Parent | Isobutoxy | 12.3 |
| Derivative A | Ethoxy | 8.7 |
| Derivative B | Cyclopropoxy | 22.1 |
Data interpretation should prioritize electronic (Hammett σ) and steric (Taft ES) parameters .
What purification strategies mitigate byproduct formation during synthesis?
Methodological Answer:
Byproducts (e.g., unreacted starting materials or hydrolyzed intermediates) are minimized via:
- pH-controlled extraction : Adjust aqueous phase to pH 7–8 to isolate the neutral amide.
- Crystallization : Use solvent pairs (ethanol/water) to exploit solubility differences.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 → 90:10) for high-purity isolation (>98%) .
How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., carboxamide carbonyl). Solvent effects (PCM model) simulate reactivity in polar aprotic solvents (DMF, DMSO). Compare HOMO-LUMO gaps of the parent compound and derivatives to assess stability .
What protocols ensure accurate solubility and stability profiling?
Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C. Quantify via UV-Vis (λmax ~270 nm).
- Stability : Incubate at 37°C in simulated gastric fluid (pH 1.2) and plasma. Monitor degradation by LC-MS over 24h. Use Arrhenius plots to predict shelf-life under varying temperatures .
How to address polymorphic variations in crystallographic studies?
Methodological Answer:
Screen polymorphs using solvent-drop crystallization (e.g., methanol, acetonitrile). Refine each polymorph with SHELXL and validate via PXRD. Compare unit cell parameters (e.g., space group P2₁/c vs. P1) and hydrogen-bonding networks to identify thermodynamically stable forms .
What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition with IC₅₀ determination).
- Cytotoxicity : MTT assay on cancer cell lines (HeLa, MCF-7). Normalize data to positive controls (e.g., doxorubicin) .
How do synchrotron studies enhance structural analysis of this compound?
Methodological Answer:
High-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) improve electron density maps for ambiguous regions (e.g., disordered isobutoxy groups). Use SHELXD for phase determination and SHELXE for density modification. Compare results with lab-source data to validate anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
